molecular formula C19H25F3N2O3 B1379195 Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate CAS No. 1461709-05-6

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B1379195
CAS No.: 1461709-05-6
M. Wt: 386.4 g/mol
InChI Key: PPJHTJJKYJTBPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 1461709-05-6. It has a molecular weight of 386.41 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H25F3N2O3/c1-17(2,3)27-16(26)24-11-9-18(10-12-24,14-7-5-4-6-8-14)15(25)23-13-19(20,21)22/h4-8H,9-13H2,1-3H3,(H,23,25) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Key Intermediates in Drug Synthesis

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate is a critical intermediate in the synthesis of various biologically active compounds. It has been utilized in the synthesis of Vandetanib, an anticancer drug, as well as other important intermediates for small molecule anticancer drugs. The synthesis often involves multiple steps, including acylation, sulfonation, and substitution, with optimization processes to improve yield and efficiency (Wang et al., 2015), (Zhang et al., 2018).

X-ray Studies and Molecular Packing

X-ray studies of this compound derivatives reveal detailed structural insights. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate showcases a specific molecular packing driven by strong hydrogen bonds, which leads to infinite chains in the crystal structure (Didierjean et al., 2004).

Stereochemistry and Molecular Conformations

The compound's derivatives are notable for their stereochemistry, with processes leading to high stereoselectivity in cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014). The exploration of molecular electrostatic potential and frontier molecular orbitals using DFT calculations reveals the stability of molecular structure and conformations (Yang et al., 2021).

Corrosion Inhibition Properties

Research into the anticorrosive behavior of novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates its potential in protecting metal surfaces from corrosion, with studies highlighting its adsorption properties and efficacy at various concentrations (Praveen et al., 2021).

Properties

IUPAC Name

tert-butyl 4-phenyl-4-(2,2,2-trifluoroethylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c1-17(2,3)27-16(26)24-11-9-18(10-12-24,14-7-5-4-6-8-14)15(25)23-13-19(20,21)22/h4-8H,9-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJHTJJKYJTBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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